molecular formula C16H17N3O5 B5534078 N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide 1-oxide

N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide 1-oxide

Cat. No.: B5534078
M. Wt: 331.32 g/mol
InChI Key: GFGVERBUHQCPRQ-LICLKQGHSA-N
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Description

N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide 1-oxide is a useful research compound. Its molecular formula is C16H17N3O5 and its molecular weight is 331.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.11682065 g/mol and the complexity rating of the compound is 412. The solubility of this chemical has been described as 41.5 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

While the exact mechanism of action of this compound is not specified in the retrieved papers, it is known that some derivatives of isoniazid, which is used in the synthesis of this compound, have been found to inhibit the growth of Mycobacterium tuberculosis .

Properties

IUPAC Name

1-oxido-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]pyridin-1-ium-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5/c1-22-13-8-11(9-14(23-2)15(13)24-3)10-17-18-16(20)12-4-6-19(21)7-5-12/h4-10H,1-3H3,(H,18,20)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGVERBUHQCPRQ-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NNC(=O)C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197978
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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